4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol
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Overview
Description
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a phenylbutenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol can be achieved through several methods. One common approach involves the aldol condensation reaction. This reaction typically involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetophenone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as potassium hydroxide in a solvent like ethanol, followed by recrystallization to purify the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and phenyl rings play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the extended butenol structure.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyamphetamine: Features a methoxyphenyl group with an amphetamine backbone.
Uniqueness
4-(4-Methoxyphenyl)-4-phenylbut-3-en-1-ol is unique due to its combination of a methoxyphenyl group with a phenylbutenol structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
823175-31-1 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C17H18O2/c1-19-16-11-9-15(10-12-16)17(8-5-13-18)14-6-3-2-4-7-14/h2-4,6-12,18H,5,13H2,1H3 |
InChI Key |
QJTYINXZLARERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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